Cas no 2034306-98-2 (N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a furan-pyridine hybrid scaffold linked to a dihydrobenzofuran moiety. This compound is of interest in medicinal chemistry due to its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both furan and pyridine rings enhances its binding affinity to biological targets, while the sulfonamide group offers versatility for further functionalization. Its structural complexity allows for exploration in drug discovery, particularly in targeting neurological or inflammatory pathways. The compound's stability and synthetic accessibility make it a valuable candidate for preclinical research.
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide structure
2034306-98-2 structure
Product Name:N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS No:2034306-98-2
MF:C18H16N2O4S
MW:356.395643234253
CID:6278041
PubChem ID:119105487
Update Time:2025-05-22

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
    • F6561-1704
    • AKOS026699237
    • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
    • N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
    • 2034306-98-2
    • N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
    • Inchi: 1S/C18H16N2O4S/c21-25(22,16-3-4-18-14(9-16)5-7-24-18)20-11-13-8-15(12-19-10-13)17-2-1-6-23-17/h1-4,6,8-10,12,20H,5,7,11H2
    • InChI Key: SNCZBJSRXDIFNW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CCO2)(NCC1C=NC=C(C2=CC=CO2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 356.08307817g/mol
  • Monoisotopic Mass: 356.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 89.8Ų

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Pricemore >>

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Additional information on N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

N-{5-(Furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide: A Comprehensive Overview

The compound with CAS No. 2034306-98-2, known as N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring substituted with a furan moiety and a sulfonamide group attached to a dihydrobenzofuran system. These structural elements contribute to its potential as a lead compound in drug discovery.

Recent studies have highlighted the sulfonamide group as a critical component in modulating the pharmacokinetic properties of this compound. Sulfonamides are well-known for their ability to enhance solubility and stability, making them valuable in drug design. The dihydrobenzofuran moiety, on the other hand, is associated with potent antioxidant activity, which has been linked to its potential therapeutic applications in neurodegenerative diseases and inflammation-related conditions.

The furan ring present in the molecule is another key feature that has been extensively studied. Furan derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. In the case of this compound, the furan moiety plays a significant role in enhancing the molecule's bioavailability and its ability to cross cellular membranes. This property makes it an attractive candidate for targeting diseases where drug delivery is a critical challenge.

One of the most promising aspects of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is its potential as an anti-inflammatory agent. Recent research has demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Its ability to selectively inhibit COX-2 over COX-1 suggests that it may offer therapeutic benefits similar to nonsteroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects.

In addition to its anti-inflammatory properties, this compound has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. The dihydrobenzofuran moiety has been implicated in protecting neurons from oxidative stress, a hallmark of neurodegenerative conditions. Furthermore, studies have indicated that this compound may enhance cognitive function by improving synaptic plasticity and reducing amyloid-beta peptide aggregation.

The synthesis of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that combines advanced organic synthesis techniques. The construction of the pyridine-furan conjugate system requires precise control over reaction conditions to ensure high yields and purity. The introduction of the sulfonamide group is typically achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific intermediates used.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and electronic properties. Such detailed characterization is essential for understanding its behavior in biological systems and optimizing its therapeutic potential.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of N-{5-(furan-2-y l)pyridin -3 - ylm eth yl}-2 , 3 - dihydro -1 - benzof uran -5 - sulfo n amide through structural modifications. By tweaking the substituents on the pyridine and furan rings, researchers aim to enhance its bioavailability and reduce potential off-target effects. Additionally, preclinical studies are underway to evaluate its safety profile and efficacy in animal models of inflammation and neurodegenerative diseases.

In conclusion, N-{5-(furan - 2 - yl ) py ridin - 3 - ylm eth yl } - 2 , 3 - dihydro -1 - benzof uran -5 - sulfo n amide represents a promising lead compound in drug discovery due to its unique structural features and diverse biological activities. As research continues to uncover its full therapeutic potential, this compound holds great promise for advancing treatments in areas such as inflammation, neurodegeneration, and oxidative stress-related disorders.

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